![molecular formula C16H18N2O2S B5526044 N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide and related compounds involves several key steps, including condensation, sulfonation, and amidation reactions. For instance, a series of sulfonamide derivatives were synthesized from starting materials such as dimethylamino methylene compounds, showcasing a variety of antimicrobial activities (Ghorab et al., 2017). These synthetic pathways typically involve reactions under specific conditions to introduce the sulfonyl and carboximidamide groups to the aromatic core.

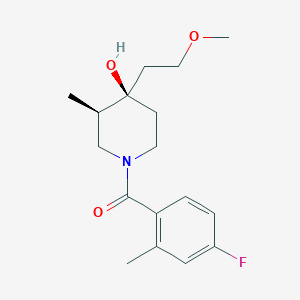

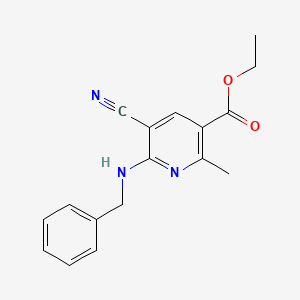

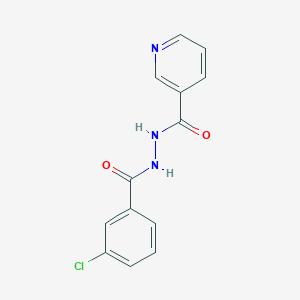

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. The crystal structures of certain derivatives have been reported, revealing insights into their molecular geometry and interactions (Ghorab et al., 2017). These analyses provide detailed information on the bond lengths, angles, and overall molecular conformation, which are crucial for understanding the chemical reactivity and properties of the compounds.

Chemical Reactions and Properties

Compounds like N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide participate in various chemical reactions, including those with antimicrobial activity. Their reactivity can be attributed to the presence of functional groups such as sulfonamide and carboximidamide, which interact with biological targets (Ghorab et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are vital for determining the compound's applicability in various scientific and industrial applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the molecule. Studies on related sulfonamide derivatives have shown a range of activities based on their chemical structure (Ghorab et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel derivatives carrying the biologically active sulfonamide moiety, which showed significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including derivatives of N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, have been evaluated for their antibacterial and antifungal activities, highlighting their potential as effective antimicrobial agents (Ghorab et al., 2017).

Biological Evaluation as 5-HT₆ Receptor Antagonists

A series of novel compounds, including derivatives of N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, were synthesized and evaluated as 5-HT₆ receptor antagonists. These studies found that certain compounds significantly inhibited 5-HT-induced Ca(2+) increases, indicating potent antagonistic activity against the 5-HT₆ receptor, which could have implications for treating neurological disorders (Yoo et al., 2012).

Role in Synthesis of Polyimides and Polyamide-Imides

N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide derivatives have been utilized in the synthesis of new organosoluble polyimides and polyamide-imides. These materials exhibit remarkable properties such as high solubility in common organic solvents, high glass transition temperatures, and thermal stability, making them suitable for various high-performance applications (Liaw et al., 2001).

Chemoselective Oxidation Strategies

The compound has been implicated in novel chemoselective oxidation strategies that utilize dimethyl sulfoxide (DMSO) without the need for activators. This approach has been shown to be effective for the oxidation of active methylenes and benzhydrols, offering a new facet to classical DMSO oxidation processes and highlighting the versatility of N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in synthetic chemistry applications (Chebolu et al., 2015).

Corrosion Inhibition

Derivatives of N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide have been investigated for their role as corrosion inhibitors for carbon steel in acidic media. Studies suggest these compounds exhibit good inhibition efficiency, which can be attributed to their adsorption on the steel surface, potentially offering a cost-effective solution for protecting metals against corrosion (Ichchou et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-13-9-11-15(12-10-13)21(19,20)17-16(18(2)3)14-7-5-4-6-8-14/h4-12H,1-3H3/b17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLGWYBUFRYCPZ-WUKNDPDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)